molecular formula C9H7BrO2 B13040862 (7-Bromobenzofuran-3-YL)methanol

(7-Bromobenzofuran-3-YL)methanol

Cat. No.: B13040862
M. Wt: 227.05 g/mol
InChI Key: QKJZHFMWNQYHJY-UHFFFAOYSA-N
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Description

(7-Bromobenzofuran-3-YL)methanol is a chemical compound that belongs to the benzofuran family. . The presence of a bromine atom at the 7th position and a methanol group at the 3rd position of the benzofuran ring gives this compound unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromobenzofuran-3-YL)methanol typically involves the bromination of benzofuran followed by the introduction of a methanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(7-Bromobenzofuran-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Bromobenzofuran-3-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Bromobenzofuran-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromobenzofuran-3-YL)methanol is unique due to the specific positioning of the bromine atom and methanol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(7-bromo-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2

InChI Key

QKJZHFMWNQYHJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=C2CO

Origin of Product

United States

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